Bicyclo[3.2.1]octan-2-one
Overview
Description
Bicyclo[3.2.1]octan-2-one is an organic compound that belongs to the family of bicyclic ketones. It is also known as norcamphor, which is a white crystalline solid with a camphor-like odor. Bicyclo[3.2.1]octan-2-one has been used in various fields of science, including organic chemistry, biochemistry, and pharmacology. 2.1]octan-2-one.
Scientific Research Applications
Synthesis of Nitrogen-Containing Heterocycles
Bicyclo[3.2.1]octan-2-one serves as a precursor in the synthesis of nitrogen-containing heterocycles . These heterocycles are crucial in pharmaceuticals due to their bioactive properties. The compound’s structure allows for the creation of complex molecules that can be used in drug discovery and development.
Total Synthesis of Natural Products
The compound is used as a key synthetic intermediate in the total synthesis of natural products . Its unique bicyclic architecture is particularly valuable in constructing complex molecular frameworks found in natural substances, which are often targets for medicinal chemistry.
Biomass Valorization
Researchers have explored the use of Bicyclo[3.2.1]octan-2-one in the valorization of biomass-derived compounds . This involves converting biomass into value-added chemicals, where the compound acts as an intermediate or catalyst in photochemical transformations.
Development of Drug Candidates
Studies have shown that Bicyclo[3.2.1]octan-2-one can be used as a starting material for synthesizing various functionalized derivatives. These derivatives can serve as scaffolds for further chemical modifications, leading to the potential discovery of novel drug candidates.
Photochemistry and Photocatalysis
The compound has applications in photochemistry and photocatalysis, where it’s involved in reactions facilitated by light . This area of research is significant for developing new synthetic methodologies that are more environmentally friendly and efficient.
Flow Chemistry Processes
Bicyclo[3.2.1]octan-2-one is also relevant in flow chemistry processes . Flow chemistry involves running chemical reactions in a continuously flowing stream rather than in batch production. This method can lead to safer, more scalable, and more controlled chemical synthesis.
properties
IUPAC Name |
bicyclo[3.2.1]octan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-4-2-6-1-3-7(8)5-6/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFPXZSENHPCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964527 | |
Record name | Bicyclo[3.2.1]octan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.2.1]octan-2-one | |
CAS RN |
5019-82-9 | |
Record name | Bicyclo[3.2.1]octan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5019-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(3.2.1)octan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005019829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo[3.2.1]octan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[3.2.1]octan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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